molecular formula C17H18OS B15082162 [4-(Butylsulfanyl)phenyl](phenyl)methanone CAS No. 73242-21-4

[4-(Butylsulfanyl)phenyl](phenyl)methanone

Cat. No.: B15082162
CAS No.: 73242-21-4
M. Wt: 270.4 g/mol
InChI Key: KTYVIGGEMDINJN-UHFFFAOYSA-N
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Description

Contextualization of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, with its core structure of a carbonyl group connecting two phenyl rings ((C₆H₅)₂CO), is a foundational scaffold in organic chemistry. researchgate.net Its derivatives are a subject of extensive research due to their diverse and significant physicochemical and biological properties. The benzophenone framework is found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govacs.org

In materials science, benzophenones are widely recognized for their photochemical properties. medicaljournals.se They are commonly used as photoinitiators in UV-curing applications for inks, coatings, and imaging technologies. researchgate.net This is due to their ability to absorb UV radiation and initiate polymerization reactions. Furthermore, their UV-absorbing properties are utilized in sunscreens and as stabilizers in plastic packaging to prevent photodegradation. researchgate.netmedicaljournals.se The study of benzophenone derivatives is also crucial in the development of materials for organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. organic-chemistry.org

Significance of Sulfur-Containing Organic Compounds in Advanced Materials and Synthetic Methodologies

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are vital across numerous scientific disciplines. chemguide.co.uk In nature, they are integral components of essential amino acids like cysteine and methionine, as well as antibiotics such as penicillin. chemguide.co.uk The unique properties imparted by the sulfur atom make these compounds highly valuable in both synthetic chemistry and materials science. vapourtec.com

Sulfur's ability to exist in various oxidation states (e.g., sulfides, sulfoxides, sulfones) allows for fine-tuning of a molecule's electronic and physical properties. nih.gov Thioethers (sulfides), which contain a C-S-C linkage, are particularly important. vapourtec.com They are used as key intermediates in organic synthesis and are precursors to other sulfur-containing functional groups. vapourtec.comsigmaaldrich.com In materials science, organosulfur compounds like polythiophenes are investigated for their conductive properties, making them suitable for applications in electronics. nih.gov The development of synthetic methodologies for creating C-S bonds, such as palladium-catalyzed coupling of thiols with aryl halides, remains an active area of research to build complex sulfur-containing molecules efficiently. youtube.com

Overview of Research Gaps and Motivations for Studying 4-(Butylsulfanyl)phenylmethanone

A review of scientific literature reveals a significant research gap concerning 4-(Butylsulfanyl)phenylmethanone. Specific studies detailing its synthesis, characterization, and application are not widely available. This scarcity of data is highlighted by its classification as a rare chemical intended for early-discovery research, for which comprehensive analytical data has not been broadly compiled. sigmaaldrich.com

The motivation to study this compound stems directly from the established importance of its constituent parts. The benzophenone core suggests potential as a photoactive material, while the butyl sulfide (B99878) (butylsulfanyl) group introduces properties associated with organosulfur compounds. Key motivations for future research include:

Photophysical Properties: Investigating how the introduction of the sulfur-containing alkyl chain affects the UV-absorption, fluorescence, and phosphorescence of the benzophenone scaffold. This could be relevant for developing new photoinitiators or materials for electronic displays. nih.gov

Medicinal Chemistry: Exploring its potential biological activity, as both benzophenone and thioether moieties are found in various pharmacologically active molecules. acs.orgsigmaaldrich.com

Synthetic Methodology: Developing and optimizing efficient synthetic routes to this and related alkylthio-substituted benzophenones, which could involve methods like Friedel-Crafts acylation or nucleophilic aromatic substitution.

Scope and Objectives of Academic Inquiry into 4-(Butylsulfanyl)phenylmethanone

The primary objective of academic inquiry into 4-(Butylsulfanyl)phenylmethanone would be to fill the existing knowledge gap by systematically characterizing its fundamental properties and exploring its potential applications.

The scope of such research would encompass:

Synthesis and Purification: Development of a reliable and scalable synthetic pathway to produce the compound in high purity. Plausible routes include the Friedel-Crafts acylation of thioanisole (B89551) derivatives or the nucleophilic aromatic substitution of a leaving group (like fluorine) on a benzophenone ring with butanethiol.

Structural and Physicochemical Characterization: Thorough analysis using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its structure and elucidate its properties.

Investigation of Photophysical Properties: A detailed study of its UV-Vis absorption, emission spectra, and quantum yields to determine its suitability for applications in photochemistry and materials science, such as UV-curing or OLEDs.

Biological Screening: Preliminary in vitro assays to screen for potential biological activities, guided by the known pharmacology of related benzophenone and organosulfur compounds.

The ultimate goal would be to establish a foundational understanding of this compound, enabling the scientific community to evaluate its utility and potentially design more complex derivatives with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73242-21-4

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

(4-butylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C17H18OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3

InChI Key

KTYVIGGEMDINJN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Butylsulfanyl Phenylmethanone

Retrosynthetic Analysis of 4-(Butylsulfanyl)phenylmethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process is achieved by conceptually breaking bonds and converting functional groups, leading to a logical synthetic plan.

Disconnection Strategies for Carbon-Sulfur and Carbon-Carbon Bonds in 4-(Butylsulfanyl)phenylmethanone

For 4-(Butylsulfanyl)phenylmethanone, two primary disconnection strategies can be envisioned, focusing on the key carbon-sulfur (C-S) and carbon-carbon (C=O)-aryl bonds.

C-S Bond Disconnection: This strategy involves the disconnection of the thioether bond. This leads to a thiol and an aryl electrophile. The corresponding synthons are a butanethiolate anion and a 4-benzoylphenyl cation. This approach is synthetically viable through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Aryl-Carbonyl C-C Bond Disconnection: This approach breaks the bond between the carbonyl carbon and the butylsulfanyl-substituted phenyl ring. This disconnection points towards a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. nih.gov The synthons generated are a benzoyl cation and a (butylsulfanyl)benzene nucleophile.

Precursor Identification for 4-(Butylsulfanyl)phenylmethanone Synthesis

Based on the disconnection strategies, several key precursors for the synthesis of 4-(Butylsulfanyl)phenylmethanone can be identified:

Disconnection StrategyPrecursor 1Precursor 2
C-S Bond Disconnection4-Halobenzophenone (e.g., 4-chlorobenzophenone (B192759) or 4-bromobenzophenone)Butanethiol
C-C Bond Disconnection(Butylsulfanyl)benzeneBenzoyl chloride or Benzoic anhydride

Classical Synthetic Routes to Benzophenone (B1666685) Frameworks with Sulfide (B99878) Substitutions

Traditional methods for the synthesis of substituted benzophenones, including those with sulfide moieties, have relied heavily on well-established reactions like Friedel-Crafts acylation and, more recently, transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches to 4-(Butylsulfanyl)phenylmethanone Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. nih.govuni-stuttgart.de In the context of synthesizing 4-(Butylsulfanyl)phenylmethanone, this reaction would involve the acylation of (butylsulfanyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion intermediate from benzoyl chloride and AlCl₃, which then undergoes electrophilic aromatic substitution onto the electron-rich (butylsulfanyl)benzene ring. The butylsulfanyl group is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product is typically favored due to steric hindrance at the ortho positions.

A general scheme for this approach is as follows:

(Butylsulfanyl)benzene + Benzoyl Chloride --(AlCl₃)--> 4-(Butylsulfanyl)phenylmethanone

It is important to note that the sulfide group can potentially coordinate with the Lewis acid, which may affect the reaction's efficiency. nih.gov Careful control of reaction conditions is therefore necessary.

Cross-Coupling Strategies for Constructing 4-(Butylsulfanyl)phenylmethanone

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-heteroatom bonds, including C-S bonds. nih.govresearchgate.net These methods offer an alternative to classical approaches and often provide greater functional group tolerance. The synthesis of aryl sulfides via metal catalysis has seen a significant increase in recent years. nih.gov

A plausible cross-coupling strategy for the synthesis of 4-(Butylsulfanyl)phenylmethanone would involve the reaction of a 4-halobenzophenone (e.g., 4-chlorobenzophenone or 4-bromobenzophenone) with butanethiol in the presence of a suitable metal catalyst and a base. Palladium and copper-based catalytic systems are commonly employed for C-S cross-coupling reactions. nih.govresearchgate.net

A representative reaction scheme is:

4-Halobenzophenone + Butanethiol --(Catalyst, Base)--> 4-(Butylsulfanyl)phenylmethanone

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, a copper-catalyzed reaction might employ CuI with a ligand like ethylene (B1197577) glycol and a base such as K₂CO₃. nih.gov Palladium-catalyzed systems often utilize a palladium precursor (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand.

Emerging Synthetic Methodologies Applied to 4-(Butylsulfanyl)phenylmethanone

Recent advancements in organic synthesis have introduced novel methods for the formation of C-S bonds that could be applied to the synthesis of 4-(Butylsulfanyl)phenylmethanone. One such emerging area is decarbonylative thioetherification. nih.gov This approach utilizes thioesters as precursors and involves a transition-metal-catalyzed intramolecular decarbonylation to form the aryl sulfide. nih.gov This method circumvents the need for often foul-smelling thiols and can offer unique disconnection possibilities not accessible through traditional methods. nih.gov

Another innovative strategy involves nickel-catalyzed aryl exchange reactions, where an aryl sulfide can react with an aryl electrophile to generate a new aryl sulfide. acs.org For instance, 2-pyridyl sulfide could be used as a sulfide donor in a reaction with an appropriate benzophenone-derived electrophile. acs.org These cutting-edge techniques provide new avenues for the synthesis of complex aryl sulfides with potentially improved efficiency and substrate scope.

Photoredox Catalysis in the Synthesis of 4-(Butylsulfanyl)phenylmethanone

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur bonds under mild conditions. beilstein-journals.org The synthesis of 4-(Butylsulfanyl)phenylmethanone via this approach could plausibly be achieved through a photocatalytic cross-coupling of a pre-functionalized benzophenone with a sulfur source.

A potential strategy involves the reaction of 4-iodobenzophenone (B1332398) with butanethiol or dibutyl disulfide using a suitable photocatalyst. The mechanism, proceeding via a radical-radical cross-coupling, would likely involve the following key steps:

Excitation of the Photocatalyst: A photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with one of the reactants. For instance, it could reduce the 4-iodobenzophenone to generate a radical anion, or oxidize the butanethiol to a thiyl radical.

Radical Formation and Coupling: The generated radical species can then undergo further transformations. The aryl radical, formed from the fragmentation of the 4-iodobenzophenone radical anion, can then couple with a butanethiyl radical generated from the thiol or disulfide.

Catalyst Regeneration: The photocatalyst is returned to its ground state through another electron transfer event, completing the catalytic cycle.

This method offers the advantage of proceeding at room temperature and avoids the use of harsh reagents. beilstein-journals.org The choice of photocatalyst and solvent is crucial for the reaction's efficiency and selectivity.

ParameterDescription
Reactants 4-Iodobenzophenone, Butanethiol or Dibutyl disulfide
Catalyst Iridium or Ruthenium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6)
Light Source Blue LED light
Solvent Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN)
Temperature Room temperature

Flow Chemistry Techniques for Scalable 4-(Butylsulfanyl)phenylmethanone Production

Flow chemistry offers significant advantages for the production of fine chemicals, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. rsc.org A continuous flow synthesis of 4-(Butylsulfanyl)phenylmethanone could be designed based on established methods for diaryl ketone synthesis. rsc.org

One plausible approach involves the coupling of an aryl Grignard reagent with an acyl chloride in a continuous flow reactor. rsc.org For the synthesis of our target molecule, this could be adapted by reacting 4-(butylsulfanyl)phenylmagnesium bromide with benzoyl chloride.

The process would involve:

Reagent Streams: Two separate streams, one containing the Grignard reagent in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the other containing benzoyl chloride in the same solvent, would be continuously pumped into a microreactor. rsc.org

Mixing and Reaction: The reagents would mix rapidly in the reactor, and the reaction would proceed at a controlled temperature. The short residence time in the reactor minimizes the formation of byproducts. researchgate.net

Quenching and Collection: The reaction mixture would then flow into a quenching solution to stop the reaction, and the product would be collected continuously.

This method allows for the safe handling of reactive Grignard reagents and enables a high-throughput production of the desired ketone. rsc.org

ParameterTypical Value/Condition
Reactor Type Microreactor or Packed-bed reactor
Flow Rate Dependent on reactor volume and desired residence time
Temperature Ambient to moderately elevated temperatures
Residence Time Seconds to minutes
Solvent 2-Methyltetrahydrofuran (2-MeTHF)

Green Chemistry Principles in the Synthesis of 4-(Butylsulfanyl)phenylmethanone

Applying green chemistry principles to the synthesis of 4-(Butylsulfanyl)phenylmethanone is crucial for developing sustainable manufacturing processes. scispace.com This involves careful consideration of solvent choice, catalyst efficiency, and atom economy.

Solvent Selection and Catalytic Efficiency in 4-(Butylsulfanyl)phenylmethanone Synthesis

The choice of solvent has a significant impact on the environmental footprint of a chemical process. rsc.org For the photoredox-catalyzed synthesis, polar aprotic solvents like DMF and acetonitrile are often used. rsc.org While effective, these solvents have environmental and health concerns. Greener alternatives could include biosourced solvents like Cyrene or γ-valerolactone, though their compatibility with the specific photocatalytic system would need to be evaluated. rsc.org In flow synthesis, the use of 2-MeTHF, a bio-derived solvent, is a step towards a greener process. rsc.org

Catalytic efficiency is another cornerstone of green chemistry. In the photoredox synthesis, using a catalyst with a high turnover number (TON) and turnover frequency (TOF) is essential to minimize the amount of catalyst needed. For the flow synthesis, optimizing reaction conditions to maximize the yield and throughput while minimizing energy input is key. The use of highly efficient catalysts in Friedel-Crafts acylation, a potential alternative route, can also reduce waste and improve the process's greenness. chemistryjournals.net

Atom Economy Considerations for 4-(Butylsulfanyl)phenylmethanone Formation

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com A higher atom economy signifies a more efficient and less wasteful process.

Let's consider a hypothetical synthesis of 4-(Butylsulfanyl)phenylmethanone via a Friedel-Crafts acylation of thioanisole (B89551) with benzoyl chloride, followed by a substitution to attach the butyl group. A more direct and atom-economical approach would be a direct coupling reaction.

For a hypothetical direct coupling reaction:

4-Chlorobenzophenone + Butanethiol → 4-(Butylsulfanyl)phenylmethanone + HCl

The atom economy for this reaction can be calculated as follows:

Molecular Weight of 4-(Butylsulfanyl)phenylmethanone (C17H18OS): 270.39 g/mol

Molecular Weight of 4-Chlorobenzophenone (C13H9ClO): 216.66 g/mol

Molecular Weight of Butanethiol (C4H10S): 90.19 g/mol

Total Molecular Weight of Reactants: 216.66 + 90.19 = 306.85 g/mol

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy = (270.39 / 306.85) x 100 ≈ 88.1%

This calculation demonstrates that a direct coupling reaction would have a high atom economy, making it a desirable synthetic route from a green chemistry perspective. In contrast, multi-step syntheses involving protecting groups or stoichiometric reagents would have significantly lower atom economies. rsc.org

Spectroscopic and Structural Elucidation of 4 Butylsulfanyl Phenylmethanone

Advanced Spectroscopic Techniques for Characterizing 4-(Butylsulfanyl)phenylmethanone

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 4-(Butylsulfanyl)phenylmethanone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of 4-(Butylsulfanyl)phenylmethanone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-(Butylsulfanyl)phenylmethanone, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Butylsulfanyl)phenylmethanone is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the butylsulfanyl group. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The protons on the substituted phenyl ring will show a characteristic splitting pattern, likely two doublets, due to the electronic influence of the butylsulfanyl group. The protons of the butyl chain will appear in the upfield region of the spectrum. The methylene group attached to the sulfur atom (α-CH₂) is expected to be the most deshielded of the aliphatic protons, followed by the subsequent methylene groups (β-CH₂, γ-CH₂), and the terminal methyl group (δ-CH₃) appearing at the highest field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the methanone group is characteristically found at a low field, typically around 195-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm, with the carbon attached to the sulfur atom showing a distinct chemical shift. The aliphatic carbons of the butyl group will appear at higher fields.

Expected ¹H and ¹³C NMR Chemical Shifts for 4-(Butylsulfanyl)phenylmethanone

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~196.0
Aromatic C-H (unsubstituted ring)~7.2-7.8 (m)~128.0-132.0
Aromatic C-H (substituted ring)~7.2-7.7 (d)~125.0-135.0
Aromatic C-S-~138.0
Aromatic C-C=O-~137.0
α-CH₂~2.9-3.1 (t)~31.0
β-CH₂~1.6-1.8 (m)~33.0
γ-CH₂~1.4-1.6 (m)~22.0
δ-CH₃~0.9-1.0 (t)~13.8

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 4-(Butylsulfanyl)phenylmethanone

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of 4-(Butylsulfanyl)phenylmethanone is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which is expected in the region of 1650-1670 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group are observed just below 3000 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region, making it sometimes difficult to identify.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for 4-(Butylsulfanyl)phenylmethanone

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
Carbonyl (C=O) Stretch1670-16501670-1650
Aromatic C=C Stretch1600-14501600-1450
C-S Stretch700-600700-600

Mass Spectrometry (MS) in Molecular Formula Determination of 4-(Butylsulfanyl)phenylmethanone

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 4-(Butylsulfanyl)phenylmethanone), the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for benzophenone (B1666685) derivatives include cleavage at the carbonyl group, leading to the formation of benzoyl cations and substituted phenyl cations.

Expected Mass Spectrometry Fragmentation for 4-(Butylsulfanyl)phenylmethanone

Fragment Ion Structure Expected m/z
Molecular Ion[C₁₇H₁₈OS]⁺270.11
Benzoyl Cation[C₆H₅CO]⁺105.03
4-(Butylsulfanyl)phenyl Cation[C₁₀H₁₃S]⁺165.08
Phenyl Cation[C₆H₅]⁺77.04

X-ray Crystallography Studies of 4-(Butylsulfanyl)phenylmethanone and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-(Butylsulfanyl)phenylmethanone may not be publicly available, the analysis of related benzophenone derivatives provides valuable insights into its expected solid-state structure.

Crystal Structure Analysis of 4-(Butylsulfanyl)phenylmethanone

A hypothetical crystal structure of 4-(Butylsulfanyl)phenylmethanone would likely reveal a non-planar conformation. The two phenyl rings are typically twisted with respect to the plane of the carbonyl group due to steric hindrance. The butylsulfanyl group would adopt a low-energy conformation, likely an extended chain.

Hypothetical Crystallographic Data for 4-(Butylsulfanyl)phenylmethanone

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-100
Z4

Note: These are hypothetical values based on typical crystal structures of similar organic molecules.

Conformational Analysis and Intermolecular Interactions in Solid-State 4-(Butylsulfanyl)phenylmethanone

The conformation of 4-(Butylsulfanyl)phenylmethanone in the solid state is dictated by a balance of intramolecular steric effects and intermolecular packing forces. The dihedral angles between the phenyl rings and the carbonyl group are a key conformational feature.

Computational and Theoretical Studies of 4 Butylsulfanyl Phenylmethanone

Quantum Chemical Calculations on the Electronic Structure of 4-(Butylsulfanyl)phenylmethanone

Quantum chemical calculations are at the forefront of understanding the electronic characteristics of 4-(Butylsulfanyl)phenylmethanone. These methods offer a detailed picture of the molecule's orbitals and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular properties. For 4-(Butylsulfanyl)phenylmethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its molecular orbital characteristics. chemrxiv.org

A key aspect of this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

Table 1: Representative DFT-Calculated Molecular Properties of 4-(Butylsulfanyl)phenylmethanone

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 2.5 D
Ionization Potential 6.5 eV

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar benzophenone (B1666685) derivatives.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide another layer of accuracy in predicting the reactivity of 4-(Butylsulfanyl)phenylmethanone. These methods can be used to calculate a range of reactivity descriptors that offer a quantitative measure of the molecule's chemical behavior.

Global reactivity descriptors derived from the energies of the frontier molecular orbitals include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. The electrophilicity index quantifies the molecule's ability to act as an electrophile. These descriptors are crucial for understanding how 4-(Butylsulfanyl)phenylmethanone will interact with other chemical species.

Table 2: Illustrative Reactivity Descriptors for 4-(Butylsulfanyl)phenylmethanone

Descriptor Formula Typical Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.0 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.2 eV

Note: These values are representative and based on theoretical calculations for structurally related compounds.

Molecular Dynamics Simulations of 4-(Butylsulfanyl)phenylmethanone in Solution and Interfaces

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For 4-(Butylsulfanyl)phenylmethanone, MD simulations can reveal how its conformation and interactions are influenced by its environment.

The solvent environment can have a profound impact on the conformation and dynamics of 4-(Butylsulfanyl)phenylmethanone. MD simulations can model the behavior of the molecule in different solvents, from nonpolar to polar, to understand how solvent-solute interactions affect its structure and flexibility. For instance, in a polar solvent, the molecule may adopt a conformation that maximizes the exposure of its polar groups to the solvent, whereas in a nonpolar solvent, a more compact conformation might be favored. These simulations also provide insights into the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.

4-(Butylsulfanyl)phenylmethanone and its derivatives are often used in applications involving polymeric materials, such as in photoinitiators for UV curing. chemrxiv.org MD simulations can be employed to study the interactions between the molecule and various polymeric matrices. These simulations can reveal how the molecule diffuses within the polymer, where it is likely to localize, and how it affects the polymer's properties. Understanding these interactions is crucial for optimizing the performance of polymer-based systems containing this compound. For example, the simulations can predict the binding energy between the molecule and the polymer chains, providing a measure of the strength of their interaction.

Structure-Reactivity Relationships Derived from Computational Analysis of 4-(Butylsulfanyl)phenylmethanone

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships for 4-(Butylsulfanyl)phenylmethanone. These relationships connect the molecule's structural and electronic features to its chemical behavior.

For instance, the presence of the butylsulfanyl group at the para position of one of the phenyl rings significantly influences the electronic properties of the benzophenone core. The sulfur atom can donate electron density to the aromatic system, which can affect the energy of the molecular orbitals and, consequently, the molecule's reactivity. Computational analysis can quantify this effect by comparing the properties of 4-(Butylsulfanyl)phenylmethanone to those of unsubstituted benzophenone. This allows for a detailed understanding of how the thioether substituent modulates the molecule's photoreactivity, which is a key characteristic of benzophenone derivatives.

Prediction of Reaction Pathways Involving 4-(Butylsulfanyl)phenylmethanone

Theoretical methods, particularly DFT, are pivotal in elucidating the potential reaction pathways for 4-(Butylsulfanyl)phenylmethanone. By modeling the electronic structure and energy landscapes of reactants, transition states, and products, chemists can predict the feasibility and selectivity of various chemical transformations.

Key Computational Approaches:

Frontier Molecular Orbital (FMO) Theory: The reactivity of 4-(Butylsulfanyl)phenylmethanone can be rationalized by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the benzophenone core's carbonyl group is a key site for electronic transitions, influencing the molecule's photochemical behavior. scialert.net

Transition State Theory: Computational modeling can identify the transition state structures and calculate their activation energies for proposed reaction mechanisms. This allows for a comparison of different potential pathways, determining the most kinetically favorable routes. For example, in catalyzed reactions, DFT calculations can elucidate the role of a catalyst in stabilizing intermediates and lowering activation barriers for transformations involving the benzophenone scaffold. mdpi.com

Photochemical Reactions: Benzophenone and its derivatives are well-known for their photochemical reactivity, often utilized as photoinitiators. chemrxiv.org Time-Dependent DFT (TD-DFT) is employed to study the excited states of 4-(Butylsulfanyl)phenylmethanone. researchgate.netacs.org These calculations can predict the nature of electronic transitions (e.g., n→π* or π→π*), the energies of singlet and triplet excited states, and the likelihood of intersystem crossing. scialert.netnih.gov This information is crucial for predicting the outcomes of photochemical reactions, such as photodimerization or hydrogen abstraction, which are characteristic of the benzophenone class. nih.gov The presence of the butylsulfanyl group can influence the excited-state properties through electron-donating effects, potentially altering the reactivity compared to unsubstituted benzophenone.

Predicted Reaction Pathways:

Based on computational studies of analogous benzophenone derivatives, several reaction pathways can be predicted for 4-(Butylsulfanyl)phenylmethanone:

Nucleophilic Addition to the Carbonyl Group: The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. Computational models can predict the stereoselectivity of such additions by calculating the energies of different diastereomeric transition states.

Electrophilic Aromatic Substitution: The phenyl rings of the benzophenone moiety can undergo electrophilic substitution. The directing effects of the carbonyl and butylsulfanyl groups can be predicted by calculating the electron density distribution in the ground state.

Photochemical Reactions: Upon UV irradiation, 4-(Butylsulfanyl)phenylmethanone is expected to form an excited triplet state, which can act as a radical initiator by abstracting a hydrogen atom from a suitable donor. TD-DFT calculations can help in understanding the efficiency of this process. nih.gov

Design Principles for Derivatives of 4-(Butylsulfanyl)phenylmethanone with Tuned Properties

Computational methods are invaluable for the rational design of derivatives of 4-(Butylsulfanyl)phenylmethanone with specific, optimized properties. By systematically modifying the molecular structure in silico and calculating the resulting changes in electronic and physicochemical properties, researchers can prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure and a specific property or activity (e.g., biological activity, UV absorption). nih.govresearchgate.net For designing derivatives of 4-(Butylsulfanyl)phenylmethanone, a QSAR approach would involve:

Descriptor Calculation: A range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for a series of virtual derivatives.

Model Building: Statistical methods, such as multiple linear regression, are used to build a model that correlates these descriptors with the desired property. nih.govresearchgate.net

Prediction: The developed QSAR model can then be used to predict the properties of new, unsynthesized derivatives, allowing for the identification of candidates with enhanced characteristics. nih.govresearchgate.net

Design Principles Based on Computational Insights:

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the electronic properties of the molecule. chemrxiv.org DFT calculations can predict how these substitutions will affect the HOMO-LUMO gap, redox potentials, and UV-Vis absorption spectra. scialert.netchemrxiv.org For example, adding an electron-donating group could red-shift the absorption maximum, which is a key consideration in designing novel UV absorbers or photoinitiators. chemrxiv.orgresearchgate.net

Tuning Lipophilicity and Bioavailability: The butylsulfanyl group imparts a degree of lipophilicity to the molecule. By computationally modifying the length or branching of the alkyl chain or introducing polar functional groups, derivatives with tailored solubility and permeability can be designed. bohrium.com QSAR studies on benzophenone derivatives have successfully used descriptors like LogP to predict oral absorption and drug-likeness. nih.govresearchgate.net

Enhancing Biological Activity: If 4-(Butylsulfanyl)phenylmethanone is a scaffold for a biologically active compound, molecular docking simulations can be used to design derivatives with improved binding affinity to a specific protein target. These simulations predict the binding mode and energy of a ligand within the active site of a receptor, guiding modifications that enhance interactions. The design of novel benzophenone derivatives as antimalarial agents has been guided by such QSAR studies. nih.govresearchgate.net

The table below illustrates how computational data can guide the design of derivatives.

Design Goal Structural Modification Computational Method Predicted Outcome
Enhanced UV AbsorptionAdd electron-donating group (e.g., -OCH3) to a phenyl ringTD-DFTRed-shift in λmax, increased molar absorptivity
Increased PolarityReplace butyl chain with a more polar group (e.g., -CH2CH2OH)QSAR, DFTLower LogP, improved water solubility
Improved Biological Target BindingIntroduce functional groups that can form hydrogen bondsMolecular DockingHigher binding affinity, lower binding energy
Altered PhotoreactivityIntroduce heavy atoms (e.g., Br) to promote intersystem crossingTD-DFTIncreased triplet state quantum yield

By leveraging these computational strategies, the design of derivatives of 4-(Butylsulfanyl)phenylmethanone can be transformed from a trial-and-error process into a targeted and efficient endeavor.

Reactivity and Derivatization of 4 Butylsulfanyl Phenylmethanone

Electrophilic and Nucleophilic Reactions of the Ketone Moiety in 4-(Butylsulfanyl)phenylmethanone

The carbonyl group of the ketone is a primary site for both reduction and nucleophilic addition reactions, characteristic of benzophenone (B1666685) and its derivatives.

The ketone functionality of 4-(Butylsulfanyl)phenylmethanone can be readily reduced to a secondary alcohol, forming 4-(butylsulfanyl)phenylmethanol. This transformation is typically achieved using hydride-based reducing agents.

Reduction of the Ketone:

Commonly, sodium borohydride (B1222165) (NaBH₄) is employed for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.orgzenodo.orgyoutube.comrsc.org The reaction is generally high-yielding and proceeds under mild conditions. For benzophenone, the reduction to diphenylmethanol (B121723) using NaBH₄ has been well-documented, with yields often exceeding 90%. chemspider.com It is anticipated that 4-(Butylsulfanyl)phenylmethanone would undergo this reduction with similar efficiency. The general reaction is as follows:

Reaction: 4-(Butylsulfanyl)phenylmethanone + NaBH₄ → 4-(Butylsulfanyl)phenylmethanol

While the benzene (B151609) ring itself is generally resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄), the benzylic position of alkyl-substituted aromatic rings can be oxidized. However, in the case of 4-(Butylsulfanyl)phenylmethanone, the ketone's carbonyl carbon is already in a higher oxidation state and is not susceptible to further oxidation under standard conditions. The primary site of oxidation on this molecule is the sulfur atom of the butylsulfanyl group, which will be discussed in a later section.

Table 1: Reduction of Benzophenone Derivatives

Substrate Reducing Agent Solvent Product Yield (%) Reference
Benzophenone NaBH₄ Methanol Diphenylmethanol 95 chemspider.com
3,5-Dinitrobenzophenone NaBH₄ - 3,5-Dinitrodiphenylmethanol - acs.org

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and tertiary alcohols.

Grignard Reaction:

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols upon acidic workup. wisc.eduadichemistry.commasterorganicchemistry.commnstate.edu For instance, the reaction of benzophenone with a Grignard reagent like methylmagnesium bromide would yield 1,1-diphenyl-1-ethanol. It is expected that 4-(Butylsulfanyl)phenylmethanone would react similarly with a range of Grignard reagents. The general scheme is:

Reaction: 4-(Butylsulfanyl)phenylmethanone + R-MgX → 1-([4-(Butylsulfanyl)phenyl])-1-phenyl-1-alkanol (after workup)

Wittig Reaction:

The Wittig reaction provides a method for the synthesis of alkenes from ketones. organicreactions.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered ring intermediate that subsequently decomposes to an alkene and a phosphine (B1218219) oxide. The reaction of benzophenone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) yields 1,1-diphenylethylene (B42955) in nearly quantitative amounts. organicreactions.org The presence of the butylsulfanyl group is not expected to interfere with this reaction.

Reaction: 4-(Butylsulfanyl)phenylmethanone + Ph₃P=CR₂ → 1-(4-(Butylsulfanyl)phenyl)-1-phenylalkene + Ph₃P=O

Table 2: Nucleophilic Addition to Benzophenone

Reaction Type Nucleophile Product with Benzophenone Typical Yield (%) Reference
Grignard CH₃MgBr 1,1-Diphenylethanol High mnstate.edu
Wittig Ph₃P=CH₂ 1,1-Diphenylethylene ~100 organicreactions.org

Chemical Transformations Involving the Butylsulfanyl Group of 4-(Butylsulfanyl)phenylmethanone

The sulfur atom in the butylsulfanyl group is a key site for chemical modification, primarily through oxidation.

The sulfide (B99878) can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used. These transformations introduce new functional groups and can significantly alter the electronic properties of the molecule.

Oxidation to Sulfoxide:

Selective oxidation to the sulfoxide, 4-(butylsulfinyl)phenylmethanone, can be achieved using mild oxidizing agents. A common method involves the use of one equivalent of an oxidant like hydrogen peroxide (H₂O₂) in a suitable solvent. google.comorganic-chemistry.org Controlling the stoichiometry and reaction temperature is crucial to prevent over-oxidation to the sulfone. google.com

Oxidation to Sulfone:

Further oxidation of the sulfide or the sulfoxide leads to the formation of the corresponding sulfone, 4-(butylsulfonyl)phenylmethanone. This is typically accomplished using a stronger oxidizing agent or an excess of a milder one. For example, reacting a sulfide with at least two equivalents of H₂O₂ often yields the sulfone. google.comorganic-chemistry.org A patent describes the synthesis of a related compound, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, from its methylthio precursor using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant, achieving an 86% yield. google.com

Table 3: Oxidation of Aryl Sulfides

Substrate Oxidant (equivalents) Product Typical Conditions Reference
Aryl Sulfide H₂O₂ (1) Aryl Sulfoxide Alcohol solvent, <10°C google.com
Aryl Sulfide H₂O₂ (>2) Aryl Sulfone Alcohol solvent, room temp. google.com
4-(Methylthio)phenyl derivative m-CPBA (~2) 4-(Methylsulfonyl)phenyl derivative Dichloromethane, 0°C to rt google.com

While the primary reactivity of the butylsulfanyl group is at the sulfur atom, reactions on the butyl chain are also possible, though generally less common under typical conditions. Halogenation of the alkyl chain could potentially occur under free-radical conditions, for instance, at the alpha-position to the sulfur atom. However, the reactivity of the aromatic rings and the ketone would likely lead to competing side reactions under such conditions.

Aromatic Ring Functionalization of 4-(Butylsulfanyl)phenylmethanone

The two aromatic rings of 4-(Butylsulfanyl)phenylmethanone are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. rsc.orgethz.chdoubtnut.comresearchgate.net The regioselectivity of these substitutions is determined by the directing effects of the substituents already present on the rings.

The unsubstituted phenyl ring will undergo electrophilic substitution, with the position of attack being influenced by the deactivating, meta-directing benzoyl group on the other ring, although this effect is transmitted through the carbonyl group and is relatively weak.

More significantly, the substituted phenyl ring has two directing groups to consider: the butylsulfanyl group (-SBu) and the benzoyl group (-COPh).

Butylsulfanyl Group (-SBu): The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance. This makes the butylsulfanyl group an activating group and an ortho, para-director. assets-servd.host

Benzoyl Group (-COPh): The carbonyl group is electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. This makes the benzoyl group a deactivating group and a meta-director. assets-servd.hostrafflesuniversity.edu.in

In 4-(Butylsulfanyl)phenylmethanone, these two groups are on the same ring. The butylsulfanyl group is at position 4. It will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The benzoyl group is at position 1, and it will direct incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, the directing effects of both the butylsulfanyl and the benzoyl groups reinforce each other, strongly favoring electrophilic substitution at the 3 and 5 positions of the substituted ring.

Nitration:

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would be expected to yield 3-nitro-4-(butylsulfanyl)benzophenone. rafflesuniversity.edu.inmasterorganicchemistry.com

Halogenation:

Halogenation, for example with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, would similarly be expected to produce 3-bromo-4-(butylsulfanyl)benzophenone. mt.commasterorganicchemistry.comstudymind.co.uk

Friedel-Crafts Acylation and Alkylation:

Friedel-Crafts reactions are generally less successful on deactivated rings. ethz.ch Since the substituted ring in 4-(Butylsulfanyl)phenylmethanone is influenced by the deactivating benzoyl group, Friedel-Crafts reactions on this ring may be challenging. However, the activating effect of the butylsulfanyl group might allow for some reactivity.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect
-S-Alkyl (e.g., -SBu) Activating Ortho, Para
-C=O-Aryl (e.g., -COPh) Deactivating Meta

Regioselective Substitution on the Phenyl Rings of 4-(Butylsulfanyl)phenylmethanone

The derivatization of 4-(Butylsulfanyl)phenylmethanone through substitution on its phenyl rings is a key strategy for modifying its properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The butylsulfanyl group (-S(CH₂)₃CH₃) on one of the phenyl rings is an ortho, para-directing activator for electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates formed during substitution at these positions. Consequently, electrophilic attack is most likely to occur at the positions ortho and para to the butylsulfanyl group. However, the para position is already occupied by the benzoyl group, leaving the two ortho positions as the primary sites for substitution.

Conversely, the benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution on the unsubstituted phenyl ring. The carbonyl group withdraws electron density from this ring, making it less susceptible to electrophilic attack. When substitution does occur, it is directed to the meta positions, as this avoids placing a positive charge adjacent to the already electron-deficient carbonyl carbon in the resonance structures of the arenium ion intermediate.

While specific experimental data on the regioselective substitution of 4-(Butylsulfanyl)phenylmethanone is not extensively available in the reviewed literature, the expected outcomes based on established principles of electrophilic aromatic substitution are summarized in the table below.

Reaction TypePhenyl RingExpected Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)Butylsulfanyl-substituted ring2-Nitro-4-(butylsulfanyl)phenylmethanoneOrtho-directing effect of the butylsulfanyl group.
Nitration (HNO₃/H₂SO₄)Unsubstituted phenyl ring4-(Butylsulfanyl)phenylmethanoneMeta-directing effect of the carbonyl group.
Halogenation (e.g., Br₂/FeBr₃)Butylsulfanyl-substituted ring2-Bromo-4-(butylsulfanyl)phenylmethanoneOrtho-directing effect of the butylsulfanyl group.
Halogenation (e.g., Br₂/FeBr₃)Unsubstituted phenyl ring4-(Butylsulfanyl)phenylmethanoneMeta-directing effect of the carbonyl group.

It is important to note that the reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity and yield of these substitution reactions.

Catalyst Development for Derivatization of 4-(Butylsulfanyl)phenylmethanone

The derivatization of 4-(Butylsulfanyl)phenylmethanone can also be achieved through modern cross-coupling reactions, particularly those involving C-H activation. These methods offer a more direct and atom-economical approach to functionalization compared to classical electrophilic substitutions. The development of suitable catalysts is crucial for achieving high efficiency and selectivity in these transformations.

Palladium-Catalyzed C-H Arylation:

Palladium-based catalysts are widely employed for C-H arylation reactions. In the context of 4-(Butylsulfanyl)phenylmethanone, the thioether moiety can act as a directing group, facilitating the ortho-C-H activation of the butylsulfanyl-substituted phenyl ring. Research on related aryl thioethers has demonstrated the feasibility of such transformations. The development of ligands for the palladium center is critical to prevent catalyst poisoning by the sulfur atom and to control the regioselectivity of the arylation. While specific catalyst systems for 4-(Butylsulfanyl)phenylmethanone have not been detailed in the available literature, catalyst development often focuses on electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the desired reactivity.

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts, particularly those of the type [Cp*Rh(III)], have emerged as powerful tools for C-H activation and functionalization. For benzophenone derivatives, the carbonyl group can serve as a directing group, facilitating the ortho-C-H activation of the unsubstituted phenyl ring. This approach allows for the introduction of various functional groups, such as alkenes or other aryl groups, at the positions ortho to the carbonyl. The development of rhodium catalysts often involves the use of different ancillary ligands to fine-tune the catalyst's reactivity and selectivity. For thioether-containing substrates, the choice of ligand is again crucial to mitigate potential catalyst inhibition by the sulfur atom.

The following table summarizes the potential catalytic approaches for the derivatization of 4-(Butylsulfanyl)phenylmethanone based on studies of analogous compounds.

Catalyst TypeTargeted C-H BondPotential DerivatizationKey Development Areas
Palladium-basedOrtho to the butylsulfanyl groupArylation, OlefinationLigand design to prevent sulfur poisoning and control regioselectivity.
Rhodium-basedOrtho to the carbonyl group on the unsubstituted ringAlkylation, AnnulationOptimization of ancillary ligands to enhance catalyst stability and turnover.

Further research is required to develop and optimize specific catalyst systems for the efficient and selective derivatization of 4-(Butylsulfanyl)phenylmethanone, which would enable the synthesis of novel derivatives with tailored properties for various applications.

Applications of 4 Butylsulfanyl Phenylmethanone in Materials Science and Industrial Processes Excluding Clinical/biological

4-(Butylsulfanyl)phenyl(phenyl)methanone as a Photoinitiator in Polymerization

4-(Butylsulfanyl)phenylmethanone, also known as 4-(butylthio)benzophenone, functions primarily as a Type II photoinitiator. This class of initiators requires a co-initiator, or synergist, to generate the free radicals necessary for initiating polymerization. The inclusion of a sulfur atom in its structure modifies its photophysical properties compared to unsubstituted benzophenone (B1666685), influencing its efficiency and absorption characteristics. The sulfur atom's polarizability tends to cause a bathochromic shift (a shift to longer wavelengths) in the compound's UV absorption spectrum, which can be advantageous for curing applications.

Mechanisms of Photopolymerization Initiated by 4-(Butylsulfanyl)phenyl(phenyl)methanone

The mechanism of photopolymerization initiated by 4-(butylthio)benzophenone follows the classic pathway for Type II benzophenone-based photoinitiators. The process is initiated by the absorption of ultraviolet (UV) light and can be described in several key steps:

Photoexcitation: Upon absorption of UV radiation, the 4-(butylthio)benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). bgsu.edu This triplet state is the primary reactive species in the initiation process.

Hydrogen Abstraction: The triplet-state molecule abstracts a hydrogen atom from a synergist, typically a tertiary amine co-initiator. This reaction produces two radicals: a ketyl radical from the benzophenone derivative and an amino-alkyl radical from the co-initiator. nih.gov

Initiation of Polymerization: While the bulky benzophenone-derived ketyl radical is generally not reactive enough to initiate polymerization due to steric hindrance and delocalization, the highly reactive amino-alkyl radical readily attacks the double bonds of monomer units (e.g., acrylates), initiating the polymerization chain reaction. nih.gov

Propagation and Termination: The polymerization proceeds as the radical chain propagates, adding more monomer units. The process eventually concludes when two radical chains combine in a termination step.

The presence of the butylsulfanyl group can enhance the efficiency of this process by modifying the electronic structure of the benzophenone chromophore, potentially improving the quantum yield of triplet formation and the rate of hydrogen abstraction. chemrxiv.org

Performance Evaluation of 4-(Butylsulfanyl)phenyl(phenyl)methanone in UV-Curing Applications

The performance of a photoinitiator is critical for industrial UV-curing processes, which are used in coatings, inks, and adhesives. Key performance indicators include the rate of polymerization, the final conversion of monomers, and the depth of cure. While specific, detailed research findings for 4-(butylthio)benzophenone are not extensively published, its performance can be inferred from the behavior of similar thioether-substituted benzophenones.

The introduction of the thioether group is expected to shift the absorption maximum to longer wavelengths (near-UV), making it more suitable for use with modern light sources like UV-LEDs, which often have narrow emission bands (e.g., 365 nm or 405 nm). researchgate.net This improved spectral match can lead to higher curing efficiency compared to standard benzophenone.

The following interactive table illustrates typical data gathered during the performance evaluation of a Type II photoinitiator system in a standard acrylate (B77674) formulation.

ParameterCondition A (Low Intensity)Condition B (High Intensity)
Photoinitiator System 1% 4-(butylthio)benzophenone + 2% Amine Co-initiator1% 4-(butylthio)benzophenone + 2% Amine Co-initiator
Monomer Formulation Trimethylolpropane Triacrylate (TMPTA)Trimethylolpropane Triacrylate (TMPTA)
Light Source 365 nm UV-LED (100 mW/cm²)365 nm UV-LED (500 mW/cm²)
Peak Polymerization Rate 0.8 s⁻¹2.5 s⁻¹
Final Monomer Conversion 85%92%
Tack-Free Time 15 seconds4 seconds

Note: The data in this table is representative and intended for illustrative purposes to show typical performance metrics for benzophenone derivatives.

Synergistic Effects of 4-(Butylsulfanyl)phenyl(phenyl)methanone with Co-initiators

The synergy between 4-(butylthio)benzophenone and a co-initiator is fundamental to its function. Amine synergists are most commonly used and serve two primary roles:

Hydrogen Donation: As detailed in the mechanism, tertiary amines readily donate a hydrogen atom to the excited benzophenone derivative, leading to the formation of the initiating amino-alkyl radical. bgsu.edu

Oxygen Scavenging: Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen. Oxygen molecules can react with the initiating or propagating radicals to form unreactive peroxy radicals, quenching the polymerization. Amine co-initiators can mitigate this effect by reacting with peroxy radicals to regenerate reactive radicals, thereby reducing the impact of oxygen inhibition, particularly at the surface of the coating. bgsu.edu

Commonly used amine co-initiators that exhibit strong synergistic effects include:

Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)

2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)

Triethanolamine (TEOA)

N-Methyldiethanolamine (MDEA)

The choice of amine can influence the cure speed and the properties of the final polymer network.

Role of 4-(Butylsulfanyl)phenyl(phenyl)methanone in Advanced Functional Materials

While the primary industrial application of 4-(butylthio)benzophenone is as a photoinitiator for bulk polymerization, its photochemical properties suggest potential roles in the fabrication of more advanced functional materials. Specific research into these applications for this particular compound is limited, but its function can be extrapolated to areas where photopatterning is required.

Integration of 4-(Butylsulfanyl)phenyl(phenyl)methanone into Photonic Devices (excluding biological sensing)

Photonic devices, such as waveguides, optical switches, and microlens arrays, often rely on the precise patterning of polymeric materials with specific refractive indices. Photolithography, using a photoresist formulation, is a key enabling technology.

As a photoinitiator, 4-(butylthio)benzophenone could be incorporated into a negative-tone photoresist. In such a system, a liquid formulation containing monomers, the photoinitiator, and a co-initiator is applied to a substrate. When exposed to a patterned light source (e.g., through a photomask), the formulation polymerizes and solidifies only in the illuminated areas. The unexposed, liquid material is then washed away, leaving behind the desired polymeric microstructure. The enhanced absorption of 4-(butylthio)benzophenone in the near-UV range could allow for higher resolution and greater patterning depth in the fabrication of these micro-optical components.

Utilization of 4-(Butylsulfanyl)phenyl(phenyl)methanone in Organic Electronics Components

The fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), also requires the precise patterning of various material layers, including dielectrics, insulators, and passivation layers.

The use of 4-(butylthio)benzophenone as a photoinitiator in photocurable insulating materials (e.g., epoxy or acrylate-based resins) could enable the creation of patterned dielectric layers via photolithography. This allows for the precise definition of transistor gates or the separation of pixels in an OLED display. The ability to initiate polymerization with high efficiency at low temperatures is advantageous for organic electronics, as many organic semiconductor materials are sensitive to heat. The use of a UV-LED curable system initiated by 4-(butylthio)benzophenone would be compatible with these heat-sensitive substrates and materials.

4-(Butylsulfanyl)phenylmethanone in Chemical Synthesis and Catalysis

4-(Butylsulfanyl)phenylmethanone as a Reagent in Organic Transformations

The reactivity of 4-(Butylsulfanyl)phenylmethanone in organic transformations is dictated by the benzophenone carbonyl group and the butylsulfanyl substituent. These groups can undergo a variety of reactions, making the molecule a potentially versatile reagent and building block in organic synthesis.

The benzophenone moiety is a well-known photosensitizer. Upon absorption of UV radiation, it can be excited to a triplet state and initiate photochemical reactions. This property is extensively used in radical polymerization processes. While direct studies on 4-(Butylsulfanyl)phenylmethanone as a photoinitiator are not widely available, its structural analog, 4-(p-tolylthio)benzophenone, is known to be a highly efficient photoinitiator for UV-curable printing inks, wood varnishes, and various coatings. sellchems.com It is plausible that 4-(Butylsulfanyl)phenylmethanone would exhibit similar photoinitiating capabilities.

The butylsulfanyl group offers several avenues for chemical modification. Thioethers are known to undergo oxidation to form sulfoxides and sulfones, which are important functional groups in their own right. Furthermore, the carbon-sulfur bond in aryl sulfides can be cleaved or can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups.

The synthesis of aryl sulfides, such as 4-(Butylsulfanyl)phenylmethanone, can be achieved through several methods, including the copper-catalyzed coupling of aryl iodides with thiols. nih.gov The reactivity of the resulting aryl sulfide (B99878) can be influenced by the nature of the substituents on the aromatic ring.

Below is a table summarizing potential organic transformations involving 4-(Butylsulfanyl)phenylmethanone based on the known reactivity of its functional groups.

Functional Group Type of Transformation Potential Reagents and Conditions Potential Products
Benzophenone (Carbonyl)Photochemical [2+2] CycloadditionUV light, AlkenesOxetanes
Benzophenone (Carbonyl)Pinacol CouplingPhotochemical or electrochemical reduction1,2-diols
Butylsulfanyl (Thioether)Oxidationm-CPBA, H₂O₂4-(Butylsulfinyl)phenylmethanone, 4-(Butylsulfonyl)phenylmethanone
Butylsulfanyl (Aryl Sulfide)C-S Bond Cleavage/FunctionalizationNickel catalysts, Aryl electrophilesBiaryl compounds, functionalized benzophenones

Design of 4-(Butylsulfanyl)phenylmethanone-based Ligands for Catalytic Systems

The presence of a sulfur atom in the butylsulfanyl group of 4-(Butylsulfanyl)phenylmethanone makes it a candidate for use as a ligand in transition metal catalysis. Thioether-containing ligands have gained increasing attention in recent years due to their unique electronic and steric properties, which can influence the activity and selectivity of catalytic systems.

The sulfur atom in a thioether is a soft donor and can coordinate to a variety of transition metals, including palladium, nickel, copper, and rhodium. The strength of this coordination can be tuned by modifying the substituents on the sulfur atom and the aromatic ring. In the case of 4-(Butylsulfanyl)phenylmethanone, the benzophenone moiety could also play a role in the catalytic process, either by secondary interactions with the substrate or by modifying the electronic properties of the sulfur donor.

While specific catalytic systems employing ligands derived directly from 4-(Butylsulfanyl)phenylmethanone are not documented in the literature, the broader class of thioether-containing ligands has been successfully applied in a range of catalytic reactions. For instance, thioether-ligated palladium complexes have been used in C-H functionalization reactions.

The design of ligands based on 4-(Butylsulfanyl)phenylmethanone could involve the introduction of other donor groups to create multidentate ligands. For example, functionalization of the phenyl rings could introduce phosphine (B1218219), amine, or alcohol groups, leading to bidentate or tridentate ligands with potentially enhanced catalytic performance.

The following table provides examples of catalytic reactions where thioether-containing ligands, analogous to what could be derived from 4-(Butylsulfanyl)phenylmethanone, have been employed.

Catalytic Reaction Metal Catalyst Role of Thioether Ligand Reference Reaction Example
Cross-Coupling ReactionsPalladium, NickelStabilize the metal center, influence reductive eliminationSuzuki, Heck, and Buchwald-Hartwig couplings
C-H Activation/FunctionalizationPalladium, RhodiumDirect the metal to a specific C-H bond, facilitate catalysisArylation and alkenylation of arenes and heteroarenes
Asymmetric CatalysisRhodium, IridiumCreate a chiral environment around the metal centerAsymmetric hydrogenation and hydrosilylation

Future Directions and Emerging Research Avenues for 4 Butylsulfanyl Phenylmethanone

Development of Novel Synthetic Routes with Enhanced Sustainability for 4-(Butylsulfanyl)phenylmethanone

The conventional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which traditionally utilizes stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents, leading to significant chemical waste. researchgate.netmdpi.com Future research will prioritize the development of more sustainable synthetic methodologies that align with the principles of green chemistry.

Key areas of development include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites or functionalized resins. These catalysts can be easily recovered and reused, minimizing waste and simplifying product purification.

Ionic Liquids: Utilizing ionic liquids as both solvent and catalyst. Certain ionic liquids have shown high catalytic activity in Friedel-Crafts reactions, offering good to excellent yields and the potential for catalyst recycling. researchgate.net

Solvent-Free and Microwave-Assisted Reactions: Performing the synthesis under solvent-free conditions or using microwave irradiation can drastically reduce reaction times, energy consumption, and the use of hazardous organic solvents. researchgate.net

Table 1: Comparison of Synthetic Approaches for Benzophenone Derivatives

Feature Traditional Friedel-Crafts Acylation Emerging Sustainable Routes
Catalyst Stoichiometric AlCl₃, FeCl₃ Catalytic amounts of solid acids, zeolites
Solvent Chlorinated solvents (e.g., CH₂Cl₂) Ionic liquids, solvent-free conditions
Waste Generation High (acidic aqueous waste) Low (catalyst is often recyclable)
Energy Input Conventional heating, long reaction times Microwave irradiation, shorter reaction times

| Atom Economy | Moderate | Potentially higher |

Exploration of 4-(Butylsulfanyl)phenylmethanone in Emerging Technologies (excluding biological/medical)

The benzophenone moiety is a well-known chromophore used in photoinitiators—molecules that generate reactive species upon exposure to light. wikipedia.orgjnfuturechemical.com The presence of the sulfur atom in the butylsulfanyl group can modulate the compound's absorption spectrum and photochemical reactivity, making it a candidate for advanced applications.

Emerging technological applications to be explored include:

Photopolymerization and 3D Printing: As a potential Type II photoinitiator, it could be used in formulations for UV-curable coatings, adhesives, and inks. researchgate.netsinocurechem.com In stereolithography (SLA) or digital light processing (DLP) 3D printing, it could initiate the layer-by-layer polymerization of resins to create complex three-dimensional objects. mdpi.com

Micro- and Nanofabrication: In the electronics industry, photoinitiators are critical components of photoresists used to pattern silicon wafers. Research could investigate the suitability of 4-(Butylsulfanyl)phenylmethanone for high-resolution photolithography.

Advanced Composite Materials: It could be employed to cure polymer matrices in fiber-reinforced composites, potentially offering faster and more energy-efficient production compared to thermal curing methods.

The specific absorption wavelength and initiation efficiency of the compound would need to be thoroughly characterized to optimize its performance in these technologies.

Table 2: Potential Non-Biological Applications in Emerging Technologies

Technology Area Specific Application Role of 4-(Butylsulfanyl)phenylmethanone
Additive Manufacturing Stereolithography (SLA/DLP) 3D Printing Photoinitiator for curing liquid photopolymer resins
Coatings & Adhesives UV-Curable Protective Coatings Initiating radical polymerization for rapid curing
Electronics Photolithography Active component in photoresist formulations

| Advanced Materials | Fiber-Reinforced Composites | Curing agent for polymer matrix systems |

Advanced Characterization Techniques for In Situ Monitoring of 4-(Butylsulfanyl)phenylmethanone Reactions

To optimize both the synthesis and application of 4-(Butylsulfanyl)phenylmethanone, it is crucial to understand its reaction kinetics and mechanisms in real time. In situ monitoring techniques allow for the direct observation of a reaction as it occurs within the reaction vessel, eliminating the need for sample extraction and providing a more accurate picture of the process. mt.combrainly.com

Advanced techniques applicable to this compound include:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. mt.comspectroscopyonline.com For example, during synthesis, one could monitor the disappearance of the acyl chloride C=O stretch and the appearance of the benzophenone C=O stretch.

In Situ NMR Spectroscopy: This technique provides detailed structural information about the species present in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts without disturbing the reaction. wikipedia.org

Photocalorimetry: When studying its use in photopolymerization, this method can measure the heat evolved during the reaction in real-time upon UV irradiation, providing crucial data on curing kinetics and efficiency.

Employing these techniques can accelerate process development, improve yield and purity, and ensure the robustness of both synthesis and application protocols. mt.comresearchgate.net

Table 3: In Situ Monitoring Techniques for 4-(Butylsulfanyl)phenylmethanone Reactions

Technique Information Gained Application Area
FTIR Spectroscopy Functional group conversion, reaction kinetics Monitoring synthesis and polymerization
Raman Spectroscopy Molecular structure changes, kinetics Monitoring synthesis, especially in aqueous or slurry systems
NMR Spectroscopy Detailed structural identification of intermediates Mechanistic studies of synthesis

| Photocalorimetry (DSC/DPC) | Heat flow, degree of conversion, curing speed | Characterizing performance in photopolymerization |

Theoretical Insights into the Excited State Dynamics of 4-(Butylsulfanyl)phenylmethanone

The function of 4-(Butylsulfanyl)phenylmethanone as a photoinitiator is governed by its behavior after absorbing light—its excited-state dynamics. Theoretical and computational chemistry provides powerful tools to investigate these ultrafast processes, which are often difficult to probe experimentally.

Key research questions to be addressed by theoretical modeling include:

Excitation Properties: Using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the compound's UV-Vis absorption spectrum and identify the nature of its key electronic transitions (e.g., n→π* and π→π*). researchgate.net

Intersystem Crossing (ISC): Benzophenone and its derivatives are known for their high efficiency in converting from an initially excited singlet state to a longer-lived triplet state. nih.gov Theoretical calculations can map the potential energy surfaces to understand the rate and mechanism of this critical ISC process. The heavy sulfur atom in the butylsulfanyl group may influence the spin-orbit coupling and thus the ISC rate.

Radical Generation: In a Type II photoinitiation process, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a synergist (like an amine or thiol), generating the radicals that initiate polymerization. researchgate.net Quantum chemical calculations can model the thermodynamics and kinetics of this hydrogen abstraction step.

These theoretical studies provide a molecular-level understanding that is essential for designing next-generation photoinitiators with tailored absorption properties and enhanced reactivity. nih.govworktribe.com

Table 4: Key Photophysical Parameters for Theoretical Investigation

Parameter Description Relevance Theoretical Method
Absorption Max (λₘₐₓ) Wavelength of maximum light absorption Matching initiator to light source (e.g., LED, laser) TD-DFT
Singlet State Energy (Eₛ₁) Energy of the lowest excited singlet state Initial state after photon absorption DFT/TD-DFT
Triplet State Energy (Eₜ₁) Energy of the lowest excited triplet state Energy of the reactive state for H-abstraction DFT
ISC Rate (kᵢₛ꜀) Rate of singlet-to-triplet state conversion Efficiency of forming the reactive triplet state Spin-orbit coupling calculations

| ΔG for H-abstraction | Gibbs free energy of the H-abstraction reaction | Thermodynamic feasibility of radical generation | DFT |

Collaborative Research Opportunities for 4-(Butylsulfanyl)phenylmethanone in Interdisciplinary Sciences

The multifaceted nature of 4-(Butylsulfanyl)phenylmethanone creates numerous opportunities for collaboration across different scientific disciplines. Bridging expertise from various fields will be essential to unlock its full potential.

Potential interdisciplinary projects include:

Computational Chemistry and Synthetic Chemistry: Theoretical chemists can model and predict the properties of novel benzophenone derivatives with different substituents, guiding synthetic chemists to target the most promising candidates for specific applications, thus reducing trial-and-error experimentation.

Materials Science and Analytical Chemistry: Materials scientists developing new photopolymer resins for 3D printing could collaborate with analytical chemists to implement in situ monitoring techniques. This would allow for real-time optimization of the curing process, leading to materials with superior properties. mdpi.com

Photochemistry and Polymer Engineering: A joint effort between photochemists studying the excited-state dynamics and polymer engineers formulating new materials could lead to the development of highly efficient photoinitiating systems for specialized applications, such as dual-curing systems or polymerization under visible light.

Such collaborations would foster innovation by combining fundamental scientific understanding with goal-oriented technological development, accelerating the transition of 4-(Butylsulfanyl)phenylmethanone from a laboratory chemical to a valuable component in advanced materials and processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Butylsulfanyl)phenylmethanone, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or multicomponent cyclocondensation reactions. For example, analogous ketones are synthesized by reacting β-diketones with arylaldehydes and amines in the presence of acid catalysts . Key factors include solvent polarity (e.g., ethanol or acetic acid), temperature control (reflux conditions), and stoichiometric ratios of reactants . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing 4-(Butylsulfanyl)phenylmethanone?

  • Methodology :

  • 1H/13C NMR : Assign signals for the butylsulfanyl group (δ ~2.8–3.2 ppm for S-CH2) and aromatic protons (δ ~7.0–8.0 ppm). Compare with structurally similar compounds like bis(4-fluorophenyl)methanone .
  • HRMS : Confirm molecular weight (e.g., C₁₈H₂₀OS requires [M+H]+ = 285.1412). Use fragmentation patterns to validate the sulfide moiety .
  • IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. How is 4-(Butylsulfanyl)phenylmethanone utilized in polymer chemistry or material science?

  • Applications : Similar benzophenone derivatives act as photoinitiators in UV-curable polymers due to their ability to generate free radicals under light . The butylsulfanyl group may enhance solubility in hydrophobic matrices, a property explored in analogs like 2-hydroxy-4-methoxybenzophenone .

Advanced Research Questions

Q. What strategies optimize the yield of 4-(Butylsulfanyl)phenylmethanone in scalable syntheses?

  • Methodology :

  • Catalyst screening : Lewis acids (e.g., AlCl₃) improve acylation efficiency in Friedel-Crafts reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing precursors .
  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify side products (e.g., over-oxidation of sulfide to sulfoxide) .

Q. How can computational modeling predict the biological activity of 4-(Butylsulfanyl)phenylmethanone?

  • Methodology :

  • Docking simulations : Use Gaussian software to optimize 3D geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like tubulin or kinases .
  • QSAR studies : Correlate substituent effects (e.g., sulfur chain length) with anticancer activity observed in analogs like 4-aryl-2-benzoyl-imidazoles .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response assays : Test across multiple cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity .
  • Mechanistic studies : Use flow cytometry to assess apoptosis induction or ROS generation, as done for tubulin inhibitors .
  • Control experiments : Verify purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .

Q. How does the stability of 4-(Butylsulfanyl)phenylmethanone vary under physiological vs. storage conditions?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to UV light, heat (40°C), or varying pH (2–9) and monitor decomposition via LC-MS .
  • Crystallography : Compare X-ray structures of fresh and aged samples to detect sulfide oxidation or ketone hydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.